1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
Uniqueness
1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific acyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H11NO4 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(2-oxopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(10)7(11)9-4-2-3-6(9)8(12)13/h6H,2-4H2,1H3,(H,12,13) |
InChI Key |
ZITOPJKFJBLAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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